![molecular formula C19H29ClN2O B589527 Propylidine Ropinirole Hydrochloride(E/Z-Mixture) CAS No. 221264-43-3](/img/structure/B589527.png)
Propylidine Ropinirole Hydrochloride(E/Z-Mixture)
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Overview
Description
Propylidine Ropinirole Hydrochloride (E/Z-Mixture) is a pharmaceutical reference standard and impurity reference material . It is an E/Z mixture of ropinirole hydrochloride . The molecular formula is C19H29ClN2O and the molecular weight is 336.9 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Propylidine Ropinirole Hydrochloride (E/Z-Mixture) include its molecular formula C19H29ClN2O and molecular weight 336.9 . Unfortunately, the search results did not provide additional specific physical and chemical properties.Scientific Research Applications
Pharmaceutical Research
Propylidine Ropinirole Hydrochloride is used in the pharmaceutical industry for the development of drugs. A study was conducted to elucidate the structure of a new degradant (1,3′-Dimer), generated in the stability testing of ropinirole extended-release tablets . The study found that the degradant was formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .
Treatment of Parkinson’s Disease
Ropinirole is clinically used for the treatment of Parkinson’s disease and primary restless legs syndrome. It is a non-ergoline full dopamine agonist and its mechanism of action is related to its ability to stimulate the dopamine D2 receptors within the caudate-putamen in the brain .
Development of Extended-Release Tablets
Ropinirole Hydrochloride is used in the development of extended-release tablets. During the pharmaceutical development of ropinirole extended-release tablets, a previously unknown degradant was observed during the stability testing of the product .
Nanoemulsifying Drug Delivery System
Ropinirole Hydrochloride has been used in the development of a self-Nanoemulsifying Drug Delivery system. This system aims to improve the oral bioavailability of ropinirole, which is limited due to substantial first-pass metabolism .
Electrochemical Studies
Electrochemical studies have been conducted on ropinirole. These studies have found that the oxidation of the drug molecule is an irreversible process .
Improvement of Patient Compliance
The liquid Self-NanoEmulsifying Drug Delivery System (SNEDDS) of ropinirole was converted into solid SNEDDS using Syloid 244 FP as adsorbent. This conversion was done to improve patient compliance .
Mechanism of Action
Target of Action
Propylidine Ropinirole Hydrochloride, also known as DTXSID00858346 or Propylidine Ropinirole Hydrochloride(E/Z-Mixture), primarily targets Dopamine D2 receptors . These receptors are found within the caudate-putamen system in the brain . The stimulation of these receptors is believed to be crucial for the compound’s therapeutic effects .
Mode of Action
The compound acts as a non-ergoline dopamine agonist . It selectively stimulates dopamine D2 receptors, with a higher affinity for D3 than D2 or D4 receptor subtypes . The exact mechanism of action is unknown, but it is believed to be due to the stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain .
Biochemical Pathways
The stimulation of dopamine d2 receptors is known to influence various neural pathways, potentially affecting motor control and other neurological functions .
Pharmacokinetics
Ropinirole, a related compound, is known to be rapidly and almost completely absorbed when taken orally, and it is extensively distributed from the vascular compartment . The bioavailability of ropinirole is approximately 50% .
Result of Action
It has been observed that ropinirole can alleviate lps-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of il-1β, il-18, and tnf-α .
Action Environment
Studies on ropinirole have shown that its release rate and extent can be influenced by the formulation of the drug, such as the type of acrylate used in transdermal patches . Additionally, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of degradants .
properties
IUPAC Name |
(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H/b16-8-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCNVIUIRHBLU-SQIOZQJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858346 |
Source
|
Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride | |
CAS RN |
221264-43-3 |
Source
|
Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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